molecular formula C16H39N4Ta-3 B068984 (tert-Butylimino)tris(diethylamino)tantalum CAS No. 169896-41-7

(tert-Butylimino)tris(diethylamino)tantalum

Cat. No. B068984
CAS RN: 169896-41-7
M. Wt: 468.46 g/mol
InChI Key: OAUVVCYTHMBYBP-UHFFFAOYSA-N
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Description

“(tert-Butylimino)tris(diethylamino)tantalum” is a chemical compound with the linear formula (CH3)3CNTa(N(C2H5)2)3 . It is used as a precursor for the atomic layer deposition of tantalum oxide and tantalum nitride . It is also known for its applications in semiconductor fabrication, particularly in the formation of tantalum-based films.


Synthesis Analysis

This compound is utilized in the synthesis of tantalum nitride (TaN) films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . It has been studied for its reaction with atomic hydrogen on SiO2 and organosilicate glass substrates, leading to stoichiometric TaN formation.


Molecular Structure Analysis

The molecular structure of this compound plays a critical role in its effectiveness as a precursor for film deposition. Its structure allows for efficient and controlled deposition of thin films with desired properties.


Chemical Reactions Analysis

“(tert-Butylimino)tris(diethylamino)tantalum” has been explored for its gas phase and surface reaction mechanism in the atomic layer deposition of TaCxNy films, highlighting its role in forming Ta–C and Ta–N bonds.


Physical And Chemical Properties Analysis

“(tert-Butylimino)tris(diethylamino)tantalum” is a liquid with a density of 1.252 g/mL at 25 °C (lit.) . It has a molecular weight of 468.46 .

Scientific Research Applications

Atomic Layer Deposition (ALD) of Thin Films

This compound is utilized in the atomic layer deposition (ALD) process to create thin films of tantalum nitride (TaN). The ALD technique is known for its precision and ability to coat complex surfaces with uniform layers. Tantalum nitride films produced using this method are employed in microelectronics for their excellent conductive and barrier properties .

Advanced Metallization for Microelectronics

In the field of microelectronics, the compound serves as a precursor for metalorganic chemical vapor deposition (MOCVD). It is used to deposit tantalum nitride layers that act as barriers and adhesion layers in advanced metallization schemes. These layers are crucial for the development of reliable and high-performance electronic devices .

Semiconductor Fabrication

The compound’s role in semiconductor fabrication is significant. It is used to create diffusion barriers and conductive pathways in integrated circuits. The ability to form high-quality films at lower temperatures makes it a valuable material in the semiconductor industry, where thermal budgets are strictly controlled .

Chemical Vapor Deposition (CVD) of Tantalum Nitride

Tantalum tris(diethylamido)-tert-butylimide is a precursor in the CVD process for producing tantalum nitride films. These films are essential for their low resistivity and high thermal stability, making them suitable for use in various electronic applications, including as glue layers for tungsten metallization .

Research on Transition Metal Nitrides

The compound is also used in research exploring the properties and applications of transition metal nitrides. Its strong Ta-N double bond helps preserve the integrity of the tantalum nitride during the pyrolysis process, which is crucial for understanding the material’s behavior and potential uses .

Development of Conformal Coatings

Due to its properties, the compound is instrumental in developing conformal coatings over surfaces with complex topographies. This is particularly useful in creating protective layers that need to adhere to intricate patterns without compromising coverage quality .

Mechanism of Action

This compound is involved as a precursor in the atomic layer deposition of films, including a new route for selective deposition of thin oxide by atomic layer deposition .

Safety and Hazards

This compound is sensitive to air and moisture . It releases flammable gas when in contact with water and can cause severe skin burns and eye damage .

properties

IUPAC Name

tert-butyliminotantalum;diethylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUVVCYTHMBYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N4Ta-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169896-41-7
Record name Tantalum, tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name t-Butylimino tris (diethylamino) tantalum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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